2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 954250-47-6
VCID: VC8361736
InChI: InChI=1S/C9H17ClN2O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7H2,1-2H3
SMILES: CN1CCC(CC1)N(C)C(=O)CCl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide

CAS No.: 954250-47-6

Cat. No.: VC8361736

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide - 954250-47-6

Specification

CAS No. 954250-47-6
Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
IUPAC Name 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C9H17ClN2O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7H2,1-2H3
Standard InChI Key PXHAKNSOWDNIIB-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N(C)C(=O)CCl
Canonical SMILES CN1CCC(CC1)N(C)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. Its structure comprises a piperidine ring substituted with a methyl group at the 1-position and an N-methyl acetamide moiety at the 4-position, with a chlorine atom at the α-carbon of the acetamide chain . The SMILES representation (CN1CCC(CC1)N(C)C(=O)CCl) highlights the connectivity of these functional groups, while the InChIKey (PXHAKNSOWDNIIB-UHFFFAOYSA-N) provides a unique identifier for computational referencing .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H17ClN2O\text{C}_9\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight204.70 g/mol
XLogP3-AA0.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Stereochemical and Conformational Analysis

The piperidine ring adopts a chair conformation, minimizing steric strain between the methyl and acetamide substituents. The chloroacetamide group’s orientation influences electronic interactions, with the chlorine atom’s electronegativity polarizing the adjacent carbonyl group (C=O\text{C=O}), enhancing its susceptibility to nucleophilic attack .

Synthesis and Production

Synthetic Routes

A plausible synthesis involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(1-methylpiperidin-4-yl)amine in the presence of a base such as triethylamine. This amidation reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond .

ClCH2C(O)Cl+HN(CH3)(C6H11N)ClCH2C(O)N(CH3)(C6H11N)+HCl\text{ClCH}_2\text{C(O)Cl} + \text{HN(CH}_3\text{)(C}_6\text{H}_{11}\text{N)} \rightarrow \text{ClCH}_2\text{C(O)N(CH}_3\text{)(C}_6\text{H}_{11}\text{N)} + \text{HCl}

Industrial-Scale Optimization

Large-scale production may employ continuous flow reactors to enhance yield and purity. Parameters such as temperature (20–25°C), stoichiometric ratios, and residence time are tightly controlled to minimize byproducts like N-methylpiperidinium salts .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom at the α-position undergoes nucleophilic displacement with amines, thiols, or alkoxides. For example, reaction with morpholine in dimethylformamide (DMF) yields N-methyl-N-(1-methylpiperidin-4-yl)-2-morpholinoacetamide, a potential intermediate for kinase inhibitors .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the piperidine ring’s nitrogen to form an N-oxide derivative, altering solubility and bioavailability .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a methylene unit, generating 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)ethylamine .

Applications in Scientific Research

Medicinal Chemistry

Piperidine derivatives are pivotal in drug discovery due to their bioavailability and ability to cross the blood-brain barrier. This compound’s chloroacetamide group may serve as a electrophilic "warhead" in covalent inhibitors targeting cysteine proteases or kinases .

Agrochemistry

The chlorine atom’s larvicidal properties suggest potential utility in pesticide formulations. Analogous chloroacetamides exhibit activity against Aedes aegypti larvae, a vector for dengue and Zika viruses .

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